molecular formula C21H26N2O3 B14175523 Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester CAS No. 76202-23-8

Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester

Cat. No.: B14175523
CAS No.: 76202-23-8
M. Wt: 354.4 g/mol
InChI Key: GFEUNVMURRUASI-YDBSYXHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester typically involves the extraction of the parent alkaloid from natural sources followed by chemical modification. The extraction process often includes the use of organic solvents such as ethanol or methanol . The extracted alkaloid is then subjected to esterification reactions to form the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various ester derivatives.

Mechanism of Action

The mechanism of action of Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester involves its interaction with various molecular targets, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester is unique due to its specific ester functional group, which influences its chemical reactivity and biological activity. This compound’s distinct molecular structure allows for targeted interactions with various biological pathways, making it a valuable subject of scientific research .

Properties

CAS No.

76202-23-8

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1S,15R,17S,18S)-17-ethyl-6-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-13-8-12-10-21(20(25)26-2)18-16(6-7-23(11-12)19(13)21)15-5-4-14(24)9-17(15)22-18/h4-5,9,12-13,19,22,24H,3,6-8,10-11H2,1-2H3/t12-,13+,19+,21-/m1/s1

InChI Key

GFEUNVMURRUASI-YDBSYXHISA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)O)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5)O)C(=O)OC

Origin of Product

United States

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